molecular formula C16H12F3N3O B12396245 Anticancer agent 139

Anticancer agent 139

Cat. No.: B12396245
M. Wt: 319.28 g/mol
InChI Key: YVXYCCNBPZAKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound has gained attention due to its ability to interact with specific molecular targets and pathways involved in cancer progression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 139 involves multiple steps, including the formation of key intermediates and final product purification. The synthetic route typically starts with the preparation of a pyrimidine derivative, followed by various substitution reactions to introduce functional groups that enhance its anticancer activity . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 139 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

Anticancer agent 139 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Anticancer agent 139 include:

Uniqueness

This compound is unique due to its specific interaction with tubulin and its ability to induce apoptosis through multiple pathways. Its structural features and functional groups contribute to its high potency and selectivity against cancer cells, making it a promising candidate for further development as an anticancer drug.

Properties

Molecular Formula

C16H12F3N3O

Molecular Weight

319.28 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C16H12F3N3O/c1-8-3-4-13(9(2)5-8)20-16-22-21-15(23-16)10-6-11(17)14(19)12(18)7-10/h3-7H,1-2H3,(H,20,22)

InChI Key

YVXYCCNBPZAKMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC(=C(C(=C3)F)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.